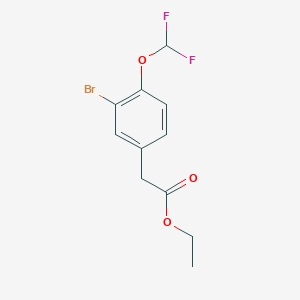
5-Butyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 5-butyl- (9CI): is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing benzothiazole derivatives involves the condensation of 2-aminothiophenol with aldehydes or ketones.
Cyclization: Another method involves the cyclization of thioamides or carbon dioxide with 2-aminobenzenethiol.
Industrial Production Methods: Industrial production of benzothiazole derivatives typically involves large-scale condensation reactions using catalysts to enhance yield and efficiency. Solvent-free conditions or the use of recyclable catalysts like silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) are preferred for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and catalysts like samarium triflate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and various electrophiles.
Major Products:
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Materials Science: They are used in the synthesis of dyes, pigments, and polymers.
Biology and Medicine:
Antimicrobial Agents: Benzothiazole derivatives exhibit significant antibacterial and antifungal activities.
Anticancer Agents: Some derivatives are being studied for their potential anticancer properties.
Neuroprotective Agents: They have shown promise in protecting against neurodegenerative diseases.
Industry:
Vulcanization Accelerators: Used in the rubber industry to accelerate the vulcanization process.
Fluorescent Probes: Employed in the detection of various analytes due to their fluorescent properties.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Benzimidazole: Contains a nitrogen atom instead of sulfur.
Thiazole: Lacks the fused benzene ring.
Uniqueness:
Chemical Stability: Benzothiazole derivatives are more chemically stable due to the presence of sulfur.
Biological Activity: They exhibit a broader range of biological activities compared to their analogs.
Properties
CAS No. |
61551-59-5 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
5-butyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-2-3-4-9-5-6-11-10(7-9)12-8-13-11/h5-8H,2-4H2,1H3 |
InChI Key |
RTXMMELNQPTRPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)

![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)





![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)



